3-amino-N-(2-chloro-4-fluorophenyl)-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide
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Overview
Description
Scientific Research Applications
Heterocyclic Compounds and Their Role in Medicinal Chemistry
Heterocyclic compounds, like quinoxalines and quinazolines, form a cornerstone in the field of medicinal chemistry, offering a wide range of applications in drug development due to their diverse pharmacological properties. The compound , belonging to the quinoline derivatives, is part of this broader category which has been extensively explored for its potential in treating various diseases. Quinoline derivatives are known for their antimicrobial, anticancer, and anti-inflammatory properties, among others, which underscores the importance of this compound in scientific research.
Synthesis and Biological Activity
The synthesis of quinoline derivatives has been a subject of interest due to their significant biological activities. Studies have demonstrated methods for creating various quinoline and quinazoline derivatives with enhanced biological efficacy. For instance, the synthesis of pyrimido[4,5-b]quinolines showcases the chemical versatility of these compounds and their potential for generating novel therapeutic agents with significant therapeutic importance (Nandha Kumar et al., 2001)[https://consensus.app/papers/facile-entry-pyrimido45bquinolines-thio-analogues-kumar/7ba7bc660fb855e889c44aab1bac2e4f/?utm_source=chatgpt]. This research aligns with the broader scientific endeavors to harness heterocyclic compounds for medicinal purposes.
Anticorrosive and Optoelectronic Applications
The scientific applications of quinoline derivatives extend beyond pharmacology. Quinoline and its derivatives have found utility as anticorrosive materials, highlighting their industrial significance. Their ability to form stable chelating complexes with metallic surfaces through coordination bonding makes them valuable in protecting materials from corrosion, which is crucial for extending the lifespan of metal-based structures (Verma et al., 2020)[https://consensus.app/papers/quinoline-derivatives-corrosion-inhibitors-review-verma/1c28df76de785a87a6e2ab64572cdef5/?utm_source=chatgpt].
Furthermore, quinazoline derivatives have been explored for optoelectronic materials, demonstrating their potential in the development of electronic devices, luminescent elements, and photoelectric conversion elements. The incorporation of quinazoline and pyrimidine fragments into π-extended conjugated systems has been shown to create novel materials for organic light-emitting diodes (OLEDs) and other optoelectronic devices, indicating the broad utility of these compounds in technological applications (Lipunova et al., 2018)[https://consensus.app/papers/functionalized-quinazolines-pyrimidines-lipunova/65265805530a5acd87217306b636e8c1/?utm_source=chatgpt].
Mechanism of Action
Properties
IUPAC Name |
3-amino-N-(2-chloro-4-fluorophenyl)-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClFN3OS/c1-2-10-3-5-15-11(7-10)8-13-17(23)18(27-20(13)25-15)19(26)24-16-6-4-12(22)9-14(16)21/h4,6,8-10H,2-3,5,7,23H2,1H3,(H,24,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUDZDWYEJKLWGP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCC2=NC3=C(C=C2C1)C(=C(S3)C(=O)NC4=C(C=C(C=C4)F)Cl)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClFN3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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